molecular formula C26H27N7O4S B2646059 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-40-8

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2646059
CAS No.: 850914-40-8
M. Wt: 533.61
InChI Key: NDFKJWNUJNRFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a complex substitution pattern. Its structure includes:

  • A purine core with a 3-methyl group at position 2.
  • A benzo[d]oxazol-2-ylthioethyl moiety at position 7, introducing sulfur-based aromaticity.

Properties

CAS No.

850914-40-8

Molecular Formula

C26H27N7O4S

Molecular Weight

533.61

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H27N7O4S/c1-30-22-21(23(34)29-25(30)35)33(15-16-38-26-27-19-5-3-4-6-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35)

InChI Key

NDFKJWNUJNRFIF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzo[d]oxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a suitable thioether precursor under acidic conditions.

    Attachment of the Benzo[d]oxazole to the Purine Core: The benzo[d]oxazole-thioether is then reacted with a purine derivative, typically through a nucleophilic substitution reaction.

    Introduction of the Piperazine Ring: The final step involves the coupling of the intermediate with a piperazine derivative, facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, EDCI, triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

The research surrounding this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. Studies have shown that derivatives of benzo[d]oxazole can exert neuroprotective effects and may also influence cancer cell viability through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Its structural analogs have demonstrated effectiveness against bacteria and fungi, suggesting that this compound could be developed as an antimicrobial agent. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives. These compounds have been shown to protect neuronal cells from β-amyloid-induced toxicity, which is relevant in the context of Alzheimer's disease . This suggests that the compound may play a role in neurodegenerative disease management.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes makes it a valuable biochemical probe in research. It could be utilized to study enzyme kinetics and mechanisms, particularly in pathways relevant to cancer and other diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of compounds related to 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through apoptosis pathways .
Study 2Antimicrobial EffectsShowed effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential for drug development .
Study 3NeuroprotectionFound to protect PC12 cells from β-amyloid toxicity, suggesting a role in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Molecular Comparison
Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 7: Benzo[d]oxazol-2-ylthioethyl; 8: 4-(4-methoxyphenyl)piperazinyl; 3: Methyl ~527.63 (estimated) Sulfur-containing aromatic group; methoxyphenyl-piperazine for enhanced binding
8-[4-(2-Hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-1H-purine-2,6-dione 7: Hydroxypropyl; 8: 4-(2-hydroxyethyl)piperazinyl; 1,3: Dimethyl ~530.61 Hydrophilic hydroxyethyl/hydroxypropyl groups; dual methyl substitution
Boehringer Ingelheim PDK1 Inhibitors (XXXIII) Varied 8-position piperazine derivatives; 7-position alkyl/aryl groups ~450–550 Nanomolar IC50 against PDK1; optimized for kinase selectivity

Key Observations :

  • The 4-methoxyphenyl substituent on piperazine may enhance blood-brain barrier penetration compared to hydroxyethyl groups in ’s compound .
Table 2: Inhibitory Activity of Purine Derivatives
Compound Class / Source Target Enzymes IC50 Range Notes
Merck Benzimidazoles (XXXII) PDK1, IRAK-1/4 0.1–100 nM Dual kinase inhibition; therapeutic potential in cancer/inflammation
Boehringer Ingelheim Purines PDK1 <1 μM (optimized) High selectivity; structural flexibility in 7- and 8-positions
Target Compound (Inferred) PDK1/IRAK (hypothetical) Not reported Structural similarities suggest comparable activity; requires testing

Analysis :

  • While the target compound’s activity remains uncharacterized, its piperazinyl-methoxyphenyl group aligns with Boehringer Ingelheim’s PDK1 inhibitors, which achieve nanomolar IC50 values .
  • The benzoxazole-thioethyl group may confer resistance to oxidative metabolism, a limitation observed in earlier purine derivatives .

Physicochemical Properties

Table 3: Thermal and Electrochemical Stability
Compound Class / Source Thermal Decomposition Range (°C) pH-Dependent Oxidation (Peak Current) Notes
Caffeine 175–315 Minimum at pH 5 and 11 Rapid degradation above 175°C; pH-sensitive adsorption
Theophylline 250–375 Stable at pH 6–9 Single-step decomposition; electrochemical stability in neutral pH
Target Compound (Inferred) Likely >300°C Similar to purines (pH 6–9 optimal) Benzo[d]oxazole may enhance thermal stability; requires validation

Insights :

  • The target compound ’s aromatic benzoxazole and piperazine groups likely improve thermal stability compared to caffeine or theophylline, which decompose below 375°C .
  • Electrochemically, purine derivatives exhibit pH-dependent adsorption, suggesting the target compound may require formulation at neutral pH for optimal bioavailability .

Toxicity and Stability

  • Benzimidazole Analogs: Low toxicity and high metal-binding capacity are noted in benzimidazoles due to their purine-like structure . The target compound’s benzoxazole moiety may similarly reduce toxicity.
  • Synthetic Byproducts : highlights piperidine and triethylamine use in purine synthesis, which may introduce impurities requiring rigorous purification .

Biological Activity

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with potential biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties, including neuroprotective, antimicrobial, and anticancer effects. This article reviews existing literature on the biological activity of this compound and its derivatives.

Chemical Structure

The molecular formula of the compound is C21H24N6O3SC_{21}H_{24}N_{6}O_{3}S with a molecular weight of 440.52 g/mol. The structure features a purine base linked to a benzo[d]oxazole moiety via a thioether bond, along with a piperazine substituent.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives against neurodegenerative diseases such as Alzheimer’s. For instance, compounds similar to the one have been shown to protect PC12 cells from β-amyloid-induced apoptosis by modulating signaling pathways such as Akt/GSK-3β/NF-κB .

Table 1: Neuroprotective Activity of Related Compounds

CompoundMechanism of ActionEffect
5cInhibition of AChENeuroprotection against Aβ toxicity
DonepezilAChE inhibitionSymptom delay in Alzheimer's disease

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related benzo[d]oxazole derivatives has indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested for their ability to inhibit Bacillus subtilis and Escherichia coli, with some showing significant activity .

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
H-Box[2,4,5-(OMe)3Ph]-OMeBacillus subtilis10 µg/ml
H-Box[2-Cl]Escherichia coli20 µg/ml

Anticancer Properties

Some studies have explored the anticancer potential of compounds containing similar scaffolds. The benzo[d]oxazole ring has been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This is believed to be due to the modulation of pathways involved in cell cycle regulation and apoptosis .

Case Studies

  • Neuroprotection in Alzheimer’s Models : A study involving zebrafish models demonstrated that certain benzo[d]oxazole derivatives exhibited less toxicity compared to established drugs like donepezil while effectively reducing neurodegeneration markers .
  • Antimicrobial Testing : Several derivatives were synthesized and screened against common pathogens. Only a few exhibited significant antibacterial properties, indicating that structural modifications can enhance efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.